Bienvenue dans la boutique en ligne BenchChem!

Hdac2-IN-1

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

Hdac2-IN-1, also known as Compound 17, is a competitive, orally bioavailable small-molecule inhibitor of histone deacetylase 2 (HDAC2). It demonstrates an IC50 of 0.5 μM against HDAC2, with measurable off-target activity against the closely related class I isoforms HDAC1 (IC50 = 1.61 μM) and HDAC8 (IC50 = 0.98 μM).

Molecular Formula C22H23ClN4OS
Molecular Weight 427.0 g/mol
Cat. No. B12401242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac2-IN-1
Molecular FormulaC22H23ClN4OS
Molecular Weight427.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)C4CC(CN4)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H23ClN4OS/c23-18-3-1-2-16(12-18)17-13-19(25-14-17)22(28)27-9-7-26(8-10-27)21-20-15(4-6-24-21)5-11-29-20/h1-6,11-12,17,19,25H,7-10,13-14H2/t17-,19-/m1/s1
InChIKeyYMNUWCFQVRYQGA-IEBWSBKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac2-IN-1: A Brain-Penetrant HDAC2 Inhibitor for Neurological Research


Hdac2-IN-1, also known as Compound 17, is a competitive, orally bioavailable small-molecule inhibitor of histone deacetylase 2 (HDAC2) . It demonstrates an IC50 of 0.5 μM against HDAC2, with measurable off-target activity against the closely related class I isoforms HDAC1 (IC50 = 1.61 μM) and HDAC8 (IC50 = 0.98 μM) [1]. A key distinguishing feature of this compound is its ability to cross the blood-brain barrier (BBB) and achieve significant brain exposure following oral administration, as evidenced by a Kp,uu value of 0.36 in mice . This profile positions Hdac2-IN-1 as a specialized tool compound for investigating HDAC2-mediated pathways in the central nervous system (CNS).

Why Hdac2-IN-1 Cannot Be Replaced by Pan-HDAC or Class I HDAC Inhibitors


Substituting Hdac2-IN-1 with a non-selective pan-HDAC inhibitor (e.g., Vorinostat/SAHA) or a selective HDAC1/3 inhibitor (e.g., Entinostat) introduces significant experimental confounds in CNS-focused studies. Hdac2-IN-1 offers a specific combination of moderate HDAC2 selectivity, competitive binding kinetics, and validated brain penetrance following oral dosing (Kp,uu = 0.36) . In contrast, many potent HDAC2 inhibitors lack reported oral bioavailability or BBB penetration data, while brain-penetrant pan-HDAC inhibitors may induce broad transcriptional changes that mask HDAC2-specific phenotypes [1]. The use of generic Class I HDAC inhibitors in neurological models would thus fail to recapitulate the specific CNS exposure and target engagement profile achievable with Hdac2-IN-1.

Quantitative Differentiation Evidence for Hdac2-IN-1 vs. Key HDAC2/Class I Inhibitors


Hdac2-IN-1 Demonstrates Validated Brain Penetration vs. Santacruzamate A and UF010

Hdac2-IN-1 achieves a brain-to-plasma unbound partition coefficient (Kp,uu) of 0.36 in C57BL/6 mice following a 30-100 mg/kg oral dose . This quantifies its ability to cross the blood-brain barrier and engage CNS targets. In contrast, publicly available technical data for the highly potent HDAC2 inhibitor Santacruzamate A (IC50 = 119 pM) and the class I inhibitor UF010 (HDAC2 IC50 = 0.1 nM) do not include reported brain penetration metrics or in vivo CNS exposure data .

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

Hdac2-IN-1 Exhibits Competitive Binding Kinetics vs. Slow-Binding HDAC2 Inhibitors

Hdac2-IN-1 is characterized as a competitive inhibitor of HDAC2 . This contrasts with kinetically selective HDAC2 inhibitors such as BRD6688 and BRD4884, which achieve selectivity through biased residence time (slow off-rates) rather than solely through thermodynamic binding affinity (IC50) [1]. The competitive mechanism of Hdac2-IN-1 may offer distinct temporal dynamics of target engagement compared to slow-binding inhibitors, which can be advantageous in acute dosing or washout experiments.

Enzyme Kinetics Mechanism of Action Residence Time

Hdac2-IN-1 Induces Dose-Dependent Histone Hyperacetylation in Neuronal Cells and Mouse Brain

In SKNSH neuroblastoma cells, Hdac2-IN-1 increases acetylation of histone H4K12 and H3K9 in a dose-dependent manner at 3 μM and 10 μM after 48 hours . Critically, this pharmacodynamic effect translates in vivo: a single oral dose of 100 mg/kg significantly elevates histone H4K12 acetylation in the mouse brain 4 hours post-administration . While compounds like MI-192 demonstrate high potency and selectivity for HDAC2/3 in vitro (HDAC2 IC50 = 16 nM), they lack published in vivo target engagement data in the CNS [1].

Epigenetics Target Engagement Pharmacodynamics

Hdac2-IN-1 Balances Moderate Potency with Favorable CNS Drug-Like Properties

Hdac2-IN-1 possesses an IC50 of 0.5 μM against HDAC2, which is less potent than ultra-selective inhibitors like Santacruzamate A (IC50 = 119 pM) . However, this moderate biochemical potency is coupled with a physicochemical profile that permits oral absorption and BBB penetration—features not uniformly present among high-potency HDAC2 inhibitors. For example, the dual HDAC/Top inhibitor HDAC/Top-IN-1 exhibits an HDAC2 IC50 of 0.14 μM but lacks reported brain penetration data .

Drug Discovery CNS Penetration Oral Bioavailability

Optimal Research Applications for Hdac2-IN-1 Based on Quantitative Differentiation


Investigating HDAC2-Specific Mechanisms in Neurodegenerative and Cognitive Disorders

Hdac2-IN-1 is uniquely suited for in vivo studies exploring the role of HDAC2 in learning, memory, and neurodegeneration. Its validated brain penetration (Kp,uu = 0.36) and oral bioavailability enable systemic dosing in mouse models of Alzheimer's disease or cognitive impairment, where it can be used to assess the impact of HDAC2 inhibition on synaptic plasticity and memory consolidation without the confounding effects of broad HDAC inhibition. This is a key advantage over more potent but non-brain-penetrant HDAC2 inhibitors.

Pharmacodynamic Target Engagement Studies in CNS Tissues

The compound is an ideal tool for researchers requiring confirmation of CNS target engagement. The demonstrated increase in histone H4K12 acetylation in the mouse brain 4 hours after a 100 mg/kg oral dose provides a robust and quantifiable pharmacodynamic biomarker. This allows for the correlation of drug exposure with epigenetic changes in the brain, a critical step in validating HDAC2 as a therapeutic target in neurological disease models.

Differentiating Competitive vs. Slow-Binding HDAC2 Inhibition in Cellular Models

Given its competitive mechanism of action , Hdac2-IN-1 serves as a valuable comparator to kinetically selective, slow-binding HDAC2 inhibitors (e.g., BRD6688) in cellular washout experiments. Researchers can use Hdac2-IN-1 to probe the functional consequences of rapid versus sustained HDAC2 inhibition on gene expression programs and cellular phenotypes, helping to elucidate the importance of residence time in HDAC2 pharmacology [1].

Phenotypic Screening in Neuro-oncology Where CNS Penetration is Essential

While HDAC2 is a validated oncology target, many HDAC inhibitors fail to reach therapeutic concentrations in the brain. Hdac2-IN-1 provides a CNS-penetrant tool to test the hypothesis that HDAC2 inhibition can impact the growth or survival of brain tumors or brain metastases in preclinical models. Its oral bioavailability further simplifies dosing in long-term efficacy studies .

Quote Request

Request a Quote for Hdac2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.